molecular formula C19H19NO4S B2712381 (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 903862-30-6

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2712381
CAS No.: 903862-30-6
M. Wt: 357.42
InChI Key: HRHLAPHORVRYLD-YBEGLDIGSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a bicyclic benzofuran core substituted with hydroxyl, methyl, morpholinomethyl, and thiophen-2-ylmethylene groups. The (Z)-configuration at the exocyclic double bond (C2 position) and the presence of a morpholine moiety at C7 distinguish it from related derivatives.

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-12-9-15(21)14(11-20-4-6-23-7-5-20)19-17(12)18(22)16(24-19)10-13-3-2-8-25-13/h2-3,8-10,21H,4-7,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLAPHORVRYLD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Aldol Condensation : To form the allylidene moiety.
  • Nucleophilic Substitution : To introduce the morpholinomethyl group.
  • Hydroxylation : To add the hydroxy group at the desired position.

These synthetic routes allow for the introduction of various functional groups, enhancing the compound's biological activity potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments indicate significant inhibition of cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) A549 and NCI-H23, with IC50 values ranging from 1.48 µM to 68.9 µM .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
4bA5491.48
15aNCI-H2318.89
16aNCI-H231.5

The mechanism of action involves apoptosis induction and cell cycle arrest, particularly affecting the G0-G1 and S phases while promoting G2/M phase accumulation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have shown that benzofuran derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions associated with chronic inflammation. This is particularly relevant given the role of inflammation in various diseases such as cancer and autoimmune disorders .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors that regulate angiogenesis, thereby affecting tumor growth dynamics.

Research indicates that these interactions lead to alterations in signal transduction pathways, ultimately resulting in reduced cell viability and increased apoptosis in cancerous cells .

Case Studies

A notable study investigated a series of benzofuran derivatives for their anticancer effects against NSCLC cell lines. The findings revealed that certain substitutions on the benzofuran core significantly enhanced cytotoxicity. For instance, compounds bearing methoxy groups displayed enhanced activity comparable to established chemotherapeutics like staurosporine .

Another study focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to reduce paw edema in animal models when tested against standard anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Analogues of Benzofuran-3(2H)-one Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Structural Differences Potential Implications Evidence ID
(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one - C2: Thiophen-2-ylmethylene
- C7: Morpholinomethyl
- C6: Hydroxyl
- C4: Methyl
Morpholine substituent enhances solubility and hydrogen-bonding capacity. Improved pharmacokinetics compared to non-polar analogs.
(Z)-7-[(dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one - C2: 2-Fluorobenzylidene
- C7: Dimethylaminomethyl
- C6: Hydroxyl
- C4: Methyl
Fluorine atom increases electronegativity; dimethylamine reduces steric bulk. Potential for enhanced membrane permeability due to fluorine.
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one - C2: 4-Methoxybenzylidene
- C7: Methyl
- C6: Hydroxyl
Methoxy group at C2 provides electron-donating effects. Lower solubility compared to morpholine-containing analogs.
(Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one - C2: Thiophen-2-ylmethylene
- C7: 4-Methylpiperazinylmethyl
- C6: Hydroxyl
- C4: Methyl
Piperazine replaces morpholine, introducing basic nitrogen centers. Increased basicity may alter receptor-binding affinity.
(Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one - C2: Furan-2-ylmethylene
- C6: 2-Oxopropoxy
- C7: Methyl
Furan and keto-ether substituents reduce polarity. Likely lower bioavailability due to reduced hydrophilicity.

Key Research Findings

Bioactivity and Solubility
  • Morpholinomethyl vs. Piperazinylmethyl: The morpholine group in the target compound may confer better water solubility compared to the 4-methylpiperazinylmethyl analog due to reduced basicity and lower pKa .
  • Thiophene vs. Fluorobenzylidene : Thiophen-2-ylmethylene (target compound) enhances π-π stacking interactions in biological targets, whereas 2-fluorobenzylidene () may improve metabolic stability via fluorine’s electronegativity .
  • Methoxybenzylidene vs. Thiophen-2-ylmethylene : Methoxy-substituted analogs () exhibit lower bioavailability scores (e.g., 0.55–0.56) compared to thiophene-containing derivatives, which are hypothesized to have higher scores due to improved solubility .

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